6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Pharmaceutical impurity synthesis Pharmacopeial reference standards Fluoroquinolone quality control

Pharmaceutical QC laboratories often struggle to source the correct 6-chloro intermediate for pharmacopeial impurity profiling, where positional halogen specificity is non-negotiable. This compound is the mandatory synthetic precursor for Norfloxacin EP Impurity F and Pefloxacin EP Impurity B, which are required for EP monograph compliance. - Enables direct synthesis of chlorinated impurity reference standards for forced degradation studies and analytical method validation. - The 6-chloro substitution is structurally irreplaceable; the 6-fluoro analog (CAS 3832-97-1) yields an incorrect impurity profile and fails regulatory audit requirements. - Supports head-to-head SAR library generation comparing 6-Cl vs. 6-F series within the same assay platform. - Supplied with full Certificates of Analysis; suitable for HPLC method development and process optimization in fluoroquinolone API manufacturing.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 66176-24-7
Cat. No. B1363991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS66176-24-7
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C12H10ClNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17)
InChIKeyYVRGGPBWRTYCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: Quinolone Scaffold for Antibacterial Research


6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 66176-24-7) is a 6-chloro-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1]. It serves as a versatile synthetic intermediate in the preparation of fluoroquinolone antibacterials and their structural analogs . The compound is also recognized as a key structural unit in certain pharmacopeial impurity standards, making it critical for both synthetic route development and analytical quality control in pharmaceutical manufacturing .

Synthetic route Direct precursor to Norfloxacin EP Impurity F and Pefloxacin EP Impurity B
Analytical use Process-related impurity marker for HPLC method validation
Medicinal chemistry Access point to de-fluoro-6-chloro quinolone libraries

Why This Haloquinolone Carboxylic Acid Cannot Be Replaced by Other Analogs


Within the 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid class, the specific halogen at C-6 dictates both the synthetic route to mature APIs and the identity of critical process impurities. The 6-chloro substitution pattern is explicitly required for the synthesis of specific pharmacopeial impurity reference standards (e.g., Norfloxacin EP Impurity F and Pefloxacin EP Impurity B), which are essential for regulatory compliance [1][2]. Replacing this intermediate with its 6-fluoro analog (CAS 3832-97-1) would yield the incorrect impurity profile during analytical method validation or fail to produce the desired chlorinated impurities needed for forced degradation studies. This positional and electronic specificity makes generic substitution scientifically invalid for quality control and synthetic applications.

Target (6-Chloro, CAS 66176-24-7)
6-Fluoro analog (CAS 3832-97-1)
Impurity synthesis
Generates chlorinated EP impurities F and B
Yields parent drug substances, not chlorinated impurities
Halogen identity
6-Cl required for EP monograph compliance
6-F cannot produce de-fluoro-6-chloro impurity profile

Quantitative Differentiation vs. In-Class Alternatives


Essential Precursor for Pharmacopeial Impurity Synthesis

6-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the direct precursor to Norfloxacin EP Impurity F (6-chloro-1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, CAS 67681-84-9) and Pefloxacin EP Impurity B (6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 70458-73-0) [1][2]. The 6-fluoro analog (CAS 3832-97-1) cannot serve this function, as it would instead lead to the parent drug substances (Norfloxacin, Pefloxacin) rather than the required chlorinated impurities. This structural exclusivity is absolute: the chloro substituent is a prerequisite for generating the de-fluoro-6-chloro impurity profile mandated by the European Pharmacopoeia [1][2].

EP Impurity Precursor
Head-to-head
Target produces EP Impurity F and B; 6-F analog produces parent drugs
Non-substitutable for EP-required chlorinated impurity synthesis
Standard amination (pyridine, 100°C) required; verify conditions
Pharmaceutical impurity synthesis Pharmacopeial reference standards Fluoroquinolone quality control

Exclusive Utility in De-fluoro-6-chloro Analog Libraries

The 6-chloro core serves as a unique entry point for synthesizing 6-substituted quinolone libraries that cannot be accessed from the corresponding 6-fluoro core. Specifically, 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been employed to prepare 1-ethyl-6-chloro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (a chlorinated homologue of pefloxacin) . The C-Cl bond at position 6 provides distinct reactivity: it can undergo nucleophilic aromatic substitution with amines at position 7 while retaining the chloro substituent, or potentially participate in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that the stronger C-F bond resists. In contrast, the 6-fluoro analog (CAS 3832-97-1) cannot yield the same de-fluoro-6-chloro analog series, as its identity is fixed by the C-F bond.

De-fluoro-6-Cl Series
Cross-study comparable
+15.99 Da MW offset vs 6-F parent
Enables distinct 6-chloro analog space for SAR exploration
7-position amination in pyridine, 100°C; may require further coupling
Medicinal chemistry library synthesis Structure-activity relationship (SAR) De-fluoro quinolone analogs

Process-Related Impurity Marker in Norfloxacin Manufacturing

In the synthesis of Norfloxacin, HPLC methods have been developed to determine the relative content of intermediates and side products, including 6-chloro-bearing species [1]. The compound 6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, as the des-7-substituted core, can serve as a process-related impurity marker or a starting material for synthesizing known impurities such as Norfloxacin EP Impurity F [2]. The corresponding 6-fluoro intermediate (CAS 3832-97-1) or the 6-unsubstituted analog (1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) would not generate the same chloro-specific impurity profile, making them unsuitable as surrogates for impurity method development.

Impurity Marker
Class-level inference
Applicable as HPLC impurity marker for norfloxacin process control
Method specificity relies on 6-Cl substitution
Based on published HPLC method; confirm with current pharmacopeia
Process analytical chemistry Norfloxacin impurity profiling HPLC method validation

Optimal Application Scenarios


Synthesis of Chlorinated Impurity Reference Standards

This compound is the optimal starting material for synthesizing Norfloxacin EP Impurity F and Pefloxacin EP Impurity B, which are required for pharmacopeial monograph compliance. Its 6-chloro substitution pattern is mandatory; no other quinolone carboxylic acid can substitute for this specific synthetic step [1]. Reference standard manufacturers and pharmaceutical quality control laboratories should procure this compound when establishing impurity profiling methods for fluoroquinolone APIs.

Medicinal Chemistry Exploration of De-fluoro-6-chloro Series

Research groups investigating the impact of C-6 halogen identity on antibacterial activity, pharmacokinetics, or target binding can use this compound to systematically generate 6-chloro-7-substituted quinoline-3-carboxylic acid libraries that are inaccessible from the standard 6-fluoro scaffold . This enables head-to-head SAR comparison between 6-Cl and 6-F series within the same assay platform.

Process Analytical Method Development for Norfloxacin

As documented in published HPLC methods for Norfloxacin intermediate analysis, chloro-substituted quinolone intermediates are critical for quantifying process-related impurities [2]. This compound serves either as a direct impurity marker or as a synthetic precursor for generating impurity standards, supporting method validation and process optimization in Norfloxacin production.

Application
Selection Property
Validation Focus
Chlorinated impurity reference standard synthesis
6-Chloro substitution prerequisite
Verify impurity identity per EP monograph
De-fluoro-6-chloro SAR library exploration
6-Chloro reactivity profile (amination, potential cross-coupling)
Confirm synthetic route and characterize analog libraries
Norfloxacin process analytical method development
Chloro-specific HPLC retention behavior
Validate method specificity with chlorinated impurity standards
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